

Torin 2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Dysregulation of the mTOR signaling pathway is a frequent occurrence in various human diseases, including cancer, making it a critical target for therapeutic intervention.[1][2] **Torin 2** is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 with high affinity.[1][5][6] This technical guide provides an in-depth overview of **Torin 2**, its mechanism of action, and experimental protocols for its characterization.

Chemical Properties

Torin 2, with the chemical name 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one, is an orally bioavailable compound developed to improve upon the pharmacological properties of its predecessor, Torin 1.[5][7][8]



Property	Value
Molecular Formula	C24H15F3N4O[6][7]
Molecular Weight	432.4 g/mol [7][8]
CAS Number	1223001-51-1[6][7]
Solubility	Soluble in DMSO[6][7]

Mechanism of Action

Torin 2 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mTOR kinase domain.[1][5][9] This mode of action allows it to inhibit the kinase activity of both mTORC1 and mTORC2, a significant advantage over allosteric inhibitors like rapamycin, which primarily target mTORC1.[10][11] By inhibiting both complexes, **Torin 2** provides a more comprehensive blockade of the mTOR signaling pathway.

The dual inhibition of mTORC1 and mTORC2 by **Torin 2** leads to the suppression of downstream signaling pathways that control critical cellular processes. Inhibition of mTORC1 results in the dephosphorylation of its key substrates, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[10][12][13] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a crucial step for full Akt activation, thereby impacting cell survival and proliferation.[10][12][14]

Quantitative Data: Inhibitory Activity

Torin 2 exhibits potent inhibitory activity against mTOR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.

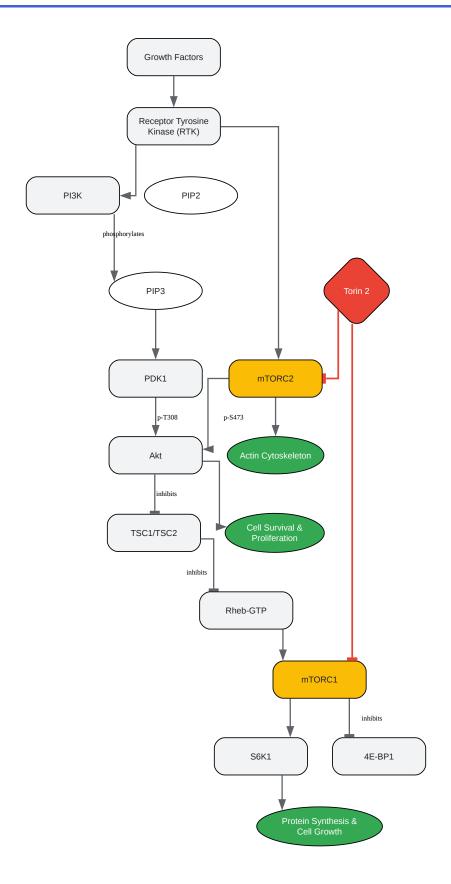


Target	Assay Type	IC50 / EC50	Reference
mTORC1	In vitro kinase assay	IC50: 2.1 nM	[6][7]
mTOR (cellular)	Western Blot (p-S6K T389)	EC50: 0.25 nM	[6][15]
mTOR (cellular)	Western Blot (p-S6K T389)	EC50: 250 pM	[1][9]
PI3K (cellular)	Western Blot (p-Akt T308 in Akt S473D mutant cells)	EC50: 200 nM	[6][9]
ATM (cellular)	Western Blot (p-Chk2)	EC50: 28 nM	[1][9]
ATR (cellular)	Western Blot (p-Chk1 S317)	EC50: 35 nM	[1][9]
DNA-PK (cellular)	Western Blot (p-DNA- PK S2056)	EC50: 118 nM	[1][9]
DNA-PK	In vitro kinase assay	IC50: 0.5 nM	[15]

Signaling Pathways and Experimental Workflows mTOR Signaling Pathway with Torin 2 Inhibition

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by **Torin 2**.





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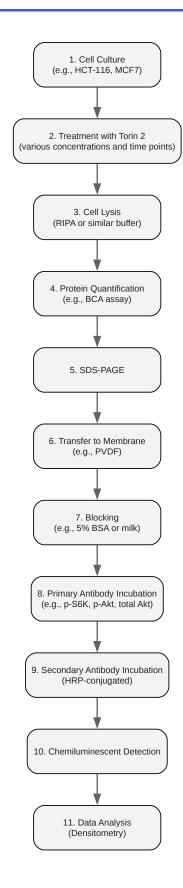


Caption: mTOR signaling pathway illustrating dual inhibition of mTORC1 and mTORC2 by **Torin 2**.

Experimental Workflow: Western Blot for mTOR Pathway Inhibition

This diagram outlines the typical workflow for assessing the effect of **Torin 2** on the mTOR signaling pathway using Western blotting.





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Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.



Experimental Protocols Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

- 1. Cell Culture and Treatment:
- Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow to 70-80% confluency.
- Serum-starve cells overnight if necessary to reduce basal pathway activation.
- Treat cells with various concentrations of **Torin 2** (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) for the desired time (e.g., 1, 2, 4, 24 hours).[6][10]
- 2. Cell Lysis:
- · Wash cells twice with ice-cold PBS.
- Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- 3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- 4. SDS-PAGE and Western Blotting:
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.



- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Phospho-S6K (Thr389)
 - Total S6K
 - Phospho-4E-BP1 (Thr37/46)
 - Total 4E-BP1
 - Phospho-Akt (Ser473)
 - Phospho-Akt (Thr308)
 - Total Akt
 - β-actin or GAPDH (as a loading control)
- · Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

Cell Viability (MTT) Assay



This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **Torin 2**.

1. Cell Seeding:

 Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

2. Treatment:

Treat cells with a serial dilution of Torin 2 (e.g., 0.1 nM to 10 μM) or vehicle control for 24,
 48, or 72 hours.[4][10]

3. MTT Incubation:

- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

- Remove the MTT solution and add 100-150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)



This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

- 1. Cell Treatment:
- Seed cells in a 6-well plate and treat with various concentrations of Torin 2 or vehicle for 24-48 hours.
- 2. Cell Harvesting and Staining:
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.
- 3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry within 1 hour of staining.
- Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

Torin 2 is a powerful research tool for investigating the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-driven processes compared to earlier generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize **Torin 2** in their studies of cancer and other diseases characterized by dysregulated mTOR signaling.



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